molecular formula C8H7F2NO B11745201 [(2,4-Difluorophenyl)methylidene](methoxy)amine

[(2,4-Difluorophenyl)methylidene](methoxy)amine

Cat. No.: B11745201
M. Wt: 171.14 g/mol
InChI Key: DKGPHRYZMVRUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-N-methoxymethanimine is an organic compound characterized by the presence of a difluorophenyl group attached to a methoxymethanimine moiety

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H7F2NO/c1-12-11-5-6-2-3-7(9)4-8(6)10/h2-5H,1H3

InChI Key

DKGPHRYZMVRUOP-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-N-methoxymethanimine typically involves the reaction of 2,4-difluoroaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently methylated to yield the final product. The reaction conditions usually involve refluxing the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine and its subsequent methylation.

Industrial Production Methods

Industrial production of 1-(2,4-Difluorophenyl)-N-methoxymethanimine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-N-methoxymethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amines. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

Drug Development

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its difluorophenyl group enhances lipophilicity and bioavailability, making it an attractive scaffold for drug design.

  • Case Study : Research has indicated that derivatives of (2,4-Difluorophenyl)methylideneamine exhibit potent activity against certain cancer cell lines, suggesting its role in developing anticancer agents .

Studies have shown that this compound exhibits multiple biological activities, including:

  • Antitumor Activity : Compounds containing the difluorophenyl moiety have been linked to significant antitumor effects, inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The presence of the difluorophenyl group enhances its binding affinity to these targets, making it a valuable tool in enzyme inhibition studies.

Activity TypeDescriptionReference
AntitumorInhibits proliferation in breast and ovarian cancer cells
Anti-inflammatoryModulates cytokine production
Enzyme InhibitionInhibits enzymes related to cancer metabolism

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines demonstrated that (2,4-Difluorophenyl)methylideneamine exhibited nanomolar activity against breast and ovarian cancer cells. This suggests a broad-spectrum antitumor potential, warranting further investigation into its mechanisms of action and therapeutic viability.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into similar compounds have revealed that modifications at the phenyl group significantly influence biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-N-methoxymethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the methoxymethanimine moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Difluorophenyl)-N-methoxymethanimine
  • 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Uniqueness

1-(2,4-Difluorophenyl)-N-methoxymethanimine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxymethanimine moiety. This combination of structural features imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which differentiate it from other similar compounds.

Biological Activity

(2,4-Difluorophenyl)methylideneamine is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a methylene imine structure, which is known for its ability to interact with biological targets. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially leading to increased biological activity.

The mechanism of action for (2,4-Difluorophenyl)methylideneamine involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the methoxymethanimine moiety can engage in hydrogen bonding. These interactions can modulate the activity of target molecules, resulting in various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to (2,4-Difluorophenyl)methylideneamine exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain analogs demonstrated potent activity against Gram-positive bacteria and mycobacterial strains. Compounds with halogen substituents were particularly effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Activity
Compound AMRSA0.5High
Compound BE. faecalis1.0Moderate
Compound CM. tuberculosis0.8High

Cytotoxicity

In addition to antimicrobial properties, (2,4-Difluorophenyl)methylideneamine and its derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives possess significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in models such as HeLa and PC3 cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Effectiveness
Compound DHeLa0.01Very High
Compound EPC30.49High
Compound FK5620.08Very High

Case Studies

  • Antimicrobial Efficacy : A series of studies demonstrated that derivatives of (2,4-Difluorophenyl)methylideneamine showed a broader spectrum of action compared to traditional antibiotics, making them promising candidates for further development as antimicrobial agents.
  • Cytotoxicity Assessment : In vitro studies revealed that certain derivatives displayed low cytotoxicity towards primary mammalian cells while effectively inhibiting cancer cell proliferation, suggesting a favorable therapeutic index .

Q & A

Q. What are the optimal synthetic routes for (2,4-Difluorophenyl)methylideneamine, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves a condensation reaction between 2,4-difluoroaniline and a methoxy-substituted carbonyl precursor under acidic or catalytic conditions. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or protic acids (e.g., acetic acid) to facilitate imine formation .
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct suppression .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene aids in azeotropic water removal . Yields >70% are achievable with rigorous exclusion of moisture and inert gas purging.

Q. Which spectroscopic techniques are most effective for characterizing (2,4-Difluorophenyl)methylideneamine, and what key spectral features should researchers focus on?

  • ¹H/¹³C NMR : Identify imine proton (δ 8.2–8.5 ppm) and methoxy group (δ 3.3–3.5 ppm). Fluorine-induced deshielding shifts aromatic protons downfield .
  • FTIR : Stretching vibrations for C=N (1630–1680 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm structural integrity .
  • HPLC-MS : Monitor purity (>95%) using C18 columns with UV detection at 254 nm. ESI-MS in positive mode should show [M+H]⁺ matching theoretical mass .

Advanced Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the electronic structure and reactivity of this Schiff base?

Fluorine atoms destabilize the aromatic π-system via inductive effects, increasing electrophilicity of the imine group. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

  • Reduced HOMO-LUMO gap (4.5–5.0 eV), enhancing charge-transfer interactions .
  • Polarized C=N bond (Mulliken charge: +0.25 on N, −0.18 on C), favoring nucleophilic attacks . Experimental validation includes kinetic studies showing 2× faster hydrazone formation compared to non-fluorinated analogs .

Q. What strategies can resolve contradictions in reported biological activities of fluorinated Schiff bases, particularly regarding antimicrobial efficacy?

Discrepancies often arise from variations in:

  • Test strains : Gram-negative bacteria (e.g., E. coli) may show resistance due to efflux pumps, while Gram-positive (e.g., S. aureus) are more susceptible .
  • Assay conditions : Standardize MIC protocols using CLSI guidelines and include cytotoxicity controls (e.g., HEK293 cells) to differentiate selective activity .
  • Structural analogs : Compare with 2,4-dichloro derivatives (e.g., ) to isolate fluorine-specific effects .

Q. How can computational methods like DFT aid in predicting interaction mechanisms between (2,4-Difluorophenyl)methylideneamine and biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to C. albicans CYP51 (target for antifungals). Fluorine atoms form halogen bonds with Leu376 (ΔG = −8.2 kcal/mol) .
  • MD simulations : AMBER forcefields reveal stable binding over 100 ns, with RMSD <2.0 Å for the ligand-enzyme complex .
  • QTAIM analysis : Identify critical non-covalent interactions (e.g., C-F⋯H-N) at bond critical points .

Q. What are the common side reactions during synthesis, and how can they be minimized?

  • Hydrolysis of imine : Prevented by anhydrous conditions and molecular sieves .
  • Oxidation of methoxy group : Avoid strong oxidants (e.g., KMnO₄); use nitrogen atmosphere .
  • Byproduct analysis : LC-MS detects dimerization products (m/z = 2×M + 18), mitigated by slow reagent addition .

Data Contradictions and Mitigation

  • Varied biological IC₅₀ values : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colony counting) .
  • Computational vs. experimental binding energies : Calibrate forcefields with experimental ΔG from ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.